REACTION_CXSMILES
|
[CH3:1]N(C)C=O.O=P(Cl)(Cl)Cl.[NH:11](/[C:18](/[CH3:25])=[CH:19]\[C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C(Cl)Cl.C(OCC)(=O)C>[CH3:25][C:18]1[C:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[CH:1][C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]=1
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
295 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
394 g
|
Type
|
reactant
|
Smiles
|
N(C1=CC=CC=C1)\C(=C/C(=O)OCC)\C
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred for a further 3 hour period, during which time the bath temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise over a 40 minute period
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 26 hours
|
Duration
|
26 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 48 hours
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
quenched with 500 mL ice water
|
Type
|
ADDITION
|
Details
|
treated portionwise with concentrated NH4OH to pH 6
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
CONCENTRATION
|
Details
|
the organic phase is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a solid residue which
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The resultant solid precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed thoroughly with ethyl acetate
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water and basified with concentrated NH4OH
|
Type
|
EXTRACTION
|
Details
|
The basic aqueous mixture is extracted with 1:1 hexanes-ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the organic phase is concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC=CC=C2C=C1C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |